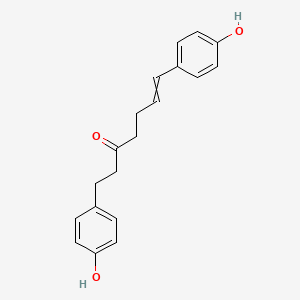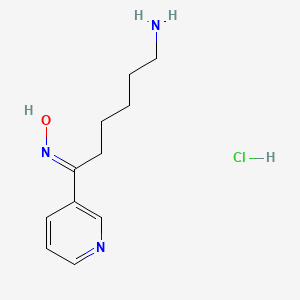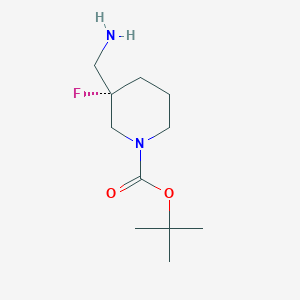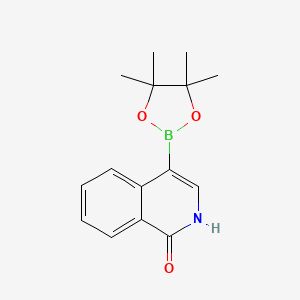![molecular formula C15H21N3O B11755005 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11755005.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler analog without the ethoxyphenyl group.
4-ethoxybenzylamine: A related compound lacking the pyrazole ring.
1,3-dimethyl-4-(4-ethoxyphenyl)-1H-pyrazole: A structurally similar compound with different substitution patterns
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(4-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-19-15-7-5-13(6-8-15)9-16-10-14-11-18(3)17-12(14)2/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
UZVZGWAJIALZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CN(N=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione](/img/structure/B11754935.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11754945.png)



![8-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-4,5(3H,8H)-dione](/img/structure/B11754967.png)
![Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride](/img/structure/B11754970.png)




![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)

